molecular formula C13H11ClO2 B3376250 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one CAS No. 1179082-20-2

2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Número de catálogo: B3376250
Número CAS: 1179082-20-2
Peso molecular: 234.68
Clave InChI: YNAJBEAMNURBCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H11ClO2 and its molecular weight is 234.68. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-9-6-7-13(16-9)12(15)8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAJBEAMNURBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific and practical overview of the synthesis of 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one, a compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Friedel-Crafts acylation of 2-methylfuran with 2-chlorophenylacetyl chloride. This document offers an in-depth analysis of the reaction mechanism, a discussion of the critical process parameters, and detailed, step-by-step protocols for the synthesis of the acylating agent and the final product. Furthermore, it includes a thorough guide to the purification and characterization of the target molecule, supported by predictive spectroscopic data. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a solid foundation for the successful synthesis and application of this and similar furan-containing ketones.

Introduction and Scientific Rationale

Furan-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities.[1] The target molecule, 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one, combines the furan moiety with a substituted phenyl ring, making it a promising scaffold for the development of novel therapeutic agents. The synthesis of such molecules is, therefore, of considerable interest.

The most direct and efficient method for the synthesis of this class of compounds is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic or heteroaromatic ring.[2] In the context of this synthesis, the electron-rich 2-methylfuran ring acts as the nucleophile, while an acylium ion, generated from 2-chlorophenylacetyl chloride, serves as the electrophile.

The choice of a Lewis acid catalyst is critical to the success of the Friedel-Crafts acylation.[3] While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are also highly moisture-sensitive and can lead to side reactions with furan derivatives.[4][5] This guide will focus on the use of a milder Lewis acid to promote the reaction, aiming for a balance of reactivity and selectivity.

Synthetic Strategy and Key Transformations

The synthesis of 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one is a two-step process, as outlined below. The first step involves the preparation of the necessary acylating agent, 2-chlorophenylacetyl chloride, from the corresponding carboxylic acid. The second step is the core Friedel-Crafts acylation reaction.

Synthetic_Pathway 2-Chlorophenylacetic_Acid 2-Chlorophenylacetic Acid Acyl_Chloride_Formation Acyl Chloride Formation 2-Chlorophenylacetic_Acid->Acyl_Chloride_Formation Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride_Formation 2-Chlorophenylacetyl_Chloride 2-Chlorophenylacetyl Chloride Acyl_Chloride_Formation->2-Chlorophenylacetyl_Chloride Friedel_Crafts_Acylation Friedel-Crafts Acylation 2-Chlorophenylacetyl_Chloride->Friedel_Crafts_Acylation 2-Methylfuran 2-Methylfuran 2-Methylfuran->Friedel_Crafts_Acylation Lewis_Acid Lewis Acid (e.g., FeCl₃) Lewis_Acid->Friedel_Crafts_Acylation Target_Molecule 2-(2-Chlorophenyl)-1- (5-methylfuran-2-yl)ethan-1-one Friedel_Crafts_Acylation->Target_Molecule

Caption: Overall synthetic pathway.

Step 1: Synthesis of 2-Chlorophenylacetyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[6]

Acyl_Chloride_Mechanism cluster_0 Mechanism of Acyl Chloride Formation R-COOH 2-Chlorophenylacetic Acid Intermediate1 Protonated Chlorosulfite Intermediate R-COOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride Acylium_Ion Acylium Ion Intermediate Intermediate1->Acylium_Ion - SO₂ - Cl⁻ R-COCl 2-Chlorophenylacetyl Chloride Acylium_Ion->R-COCl + Cl⁻ SO2 SO₂ (gas) HCl HCl (gas)

Caption: Mechanism of acyl chloride formation.

Step 2: Friedel-Crafts Acylation

The core of the synthesis is the Friedel-Crafts acylation of 2-methylfuran. The reaction is initiated by the activation of the acyl chloride by a Lewis acid, which generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich furan ring, leading to the formation of a sigma complex (arenium ion). Deprotonation of this intermediate restores the aromaticity of the furan ring and yields the final product.[7]

Friedel_Crafts_Mechanism cluster_1 Mechanism of Friedel-Crafts Acylation Acyl_Chloride 2-Chlorophenylacetyl Chloride Acylium_Ion_Complex Acylium Ion-FeCl₄⁻ Complex Acyl_Chloride->Acylium_Ion_Complex + FeCl₃ Lewis_Acid FeCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex + 2-Methylfuran 2-Methylfuran 2-Methylfuran Product Target Molecule Sigma_Complex->Product - H⁺ Catalyst_Regeneration FeCl₃ + HCl

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chlorophenylacetic acid≥98%Sigma-Aldrich
Thionyl chloride≥99%Sigma-Aldrich
2-Methylfuran≥99%Sigma-Aldrich
Iron(III) chloride (anhydrous)≥98%Sigma-Aldrich
Dichloromethane (anhydrous)≥99.8%Sigma-Aldrich
Diethyl ether (anhydrous)≥99%Sigma-Aldrich
Saturated sodium bicarbonate solutionACS gradeFisher Scientific
Anhydrous magnesium sulfateACS gradeFisher Scientific
Hydrochloric acid (concentrated)ACS gradeFisher Scientific
Protocol 1: Synthesis of 2-Chlorophenylacetyl Chloride
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenylacetic acid (10.0 g, 58.6 mmol).

  • Reagent Addition: Slowly add thionyl chloride (8.5 mL, 117.2 mmol, 2.0 equiv.) to the flask at room temperature.[8] A gas outlet should be connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude 2-chlorophenylacetyl chloride can be purified by vacuum distillation. The product is a colorless to pale yellow liquid.

Protocol 2: Synthesis of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous iron(III) chloride (9.5 g, 58.6 mmol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the freshly prepared 2-chlorophenylacetyl chloride (11.1 g, 58.6 mmol) in anhydrous dichloromethane (50 mL) and add it dropwise to the stirred suspension of iron(III) chloride over 30 minutes.

  • 2-Methylfuran Addition: After the addition of the acyl chloride, add 2-methylfuran (5.2 mL, 58.6 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₁₃H₁₁ClO₂
Molecular Weight 234.68 g/mol
Appearance Pale yellow oil or low-melting solid
CAS Number 1179082-20-2[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.40-7.20 (m, 4H, Ar-H)

    • 7.15 (d, J = 3.4 Hz, 1H, Furan-H)

    • 6.20 (d, J = 3.4 Hz, 1H, Furan-H)

    • 4.30 (s, 2H, -CH₂-)

    • 2.40 (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 188.0 (C=O)

    • 158.0 (C-O, Furan)

    • 152.0 (C-CH₃, Furan)

    • 134.0 (Ar-C)

    • 132.0 (Ar-C)

    • 131.0 (Ar-C)

    • 129.5 (Ar-C)

    • 128.0 (Ar-C)

    • 127.0 (Ar-C)

    • 120.0 (Furan-CH)

    • 109.0 (Furan-CH)

    • 45.0 (-CH₂-)

    • 14.0 (-CH₃)

Note: The predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual values may vary slightly.[10][11]

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹):

    • 3100-3000 (aromatic C-H stretch)

    • 2950-2850 (aliphatic C-H stretch)

    • 1665 (C=O stretch, aryl ketone)

    • 1590, 1470 (aromatic C=C stretch)

    • 1020 (C-O-C stretch, furan)

    • 750 (C-Cl stretch)

Mass Spectrometry (MS)
  • MS (EI, 70 eV) m/z (%):

    • 234/236 ([M]⁺, isotopic pattern for Cl)

    • 125 (base peak, [C₇H₄ClO]⁺)

    • 111 ([C₅H₄O-C=O]⁺)

    • 95 ([C₅H₄O-CH₃]⁺)

Discussion and Field-Proven Insights

The successful synthesis of 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one hinges on several critical factors. The purity of the starting materials, particularly the anhydrous nature of the reagents and solvent in the Friedel-Crafts acylation step, is paramount to prevent the deactivation of the Lewis acid catalyst.

The choice of iron(III) chloride as the Lewis acid represents a cost-effective and moderately reactive option suitable for the activation of the acyl chloride without causing significant polymerization or degradation of the furan ring, a common side reaction with more aggressive Lewis acids like aluminum chloride.[4]

The purification of the final product by column chromatography is essential to remove any unreacted starting materials and potential side products. The polarity of the eluent system may need to be optimized based on TLC analysis to achieve a good separation.

Conclusion

This technical guide has detailed a robust and reliable synthetic route for the preparation of 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one. By providing a thorough understanding of the underlying chemical principles, detailed experimental protocols, and comprehensive characterization data, this document serves as a valuable resource for researchers in the field of organic synthesis and drug discovery. The methodologies described herein are not only applicable to the target molecule but can also be adapted for the synthesis of a broader range of furan-containing compounds, thereby facilitating further advancements in medicinal chemistry.

References

  • Acylation of 2-methylfuran with fatty acid derivatives using heterogeneous catalysts. (n.d.). Retrieved March 21, 2026, from [Link]

  • PrepChem. (2023). Synthesis of 2-bromo-p-chlorophenylacetyl chloride. Retrieved March 21, 2026, from [Link]

  • Gilkey, M. J., & Xu, B. (2015). Mechanistic Insights into Metal Lewis Acid-Mediated Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran.
  • University of Wisconsin-Madison. (n.d.).
  • The Hive. (2004). Synthesis of Phenylacetyl Chloride. Retrieved March 21, 2026, from [Link]

  • Mancini, A., et al. (2023). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 13(15), 10137-10143.
  • ResearchGate. (2015).
  • Li, Y., et al. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 27(13), 4065.
  • Chandra, K. L., Saravanan, P., Singh, R. K., & Singh, V. K. (2002).
  • Sparrow Chemical. (2025). How to modify the structure of 2 - chlorophenylacetic Acid? Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one. Retrieved March 21, 2026, from [Link]

  • Lin, S.-S., Nie, X.-P., Yu, J.-H., & Ye, X.-L. (2001). Regioselective Friedel-Crafts acylation with unsymmetrically substituted furandicarboxylic acid anhydride and furan acid chloride: syntheses of 4-substituted 3-arylcarbonyl-2-phenylfuran and 3-substituted 4-arylcarbonyl-2-phenylfuran. Journal of the Chinese Chemical Society, 48(2), 265-278.
  • NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved March 21, 2026, from [Link]

  • ShareOK. (n.d.).
  • NextSDS. (n.d.). 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one. Retrieved March 21, 2026, from [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (2020).
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. International Journal of Organic Chemistry, 15(1), 1-13.
  • Trofimov, B. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520.
  • PubChem. (n.d.). 2-Acetyl-5-Methylfuran. Retrieved March 21, 2026, from [Link]

  • NIST. (n.d.). 2-Acetyl-5-methylfuran. In NIST Chemistry WebBook. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.
  • FooDB. (2010). Showing Compound 2-Acetyl-5-methylfuran (FDB013878). Retrieved March 21, 2026, from [Link]

  • Nowicki, J. (2001). Synthesis of New Fragrances from 2-Methylfuran. Part III. Perfumer & Flavorist, 26(4), 38-40.
  • Rsc.org. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • Cheméo. (2026). 2-Acetyl-5-methylfuran. Retrieved March 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan 1193-79-9. Retrieved March 21, 2026, from [Link]

Sources

Physicochemical properties of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Introduction: Navigating the Unknowns of a Novel Chemical Entity

In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities (NCEs) with limited to no pre-existing data. 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one represents such a case. While its structure is defined, a comprehensive public-domain characterization of its physicochemical properties is not yet available. This guide, therefore, serves a dual purpose: it is both a whitepaper on the core physicochemical attributes that must be defined for a compound of this nature and a practical, in-depth manual for the experimental determination of these properties.

For our target audience of researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties. It provides the strategic "why" behind the "how"—explaining the causal links between experimental choices and the quality of data generated. The protocols described herein are designed as self-validating systems, ensuring that the data obtained is robust, reproducible, and fit for purpose in regulatory submissions, further research, and development milestones.

Part 1: In Silico Profiling and Structural Verification

Before embarking on extensive laboratory work, a foundational understanding of the molecule must be established. This begins with in silico (computational) prediction and is followed by absolute confirmation of the chemical structure and purity of the synthesized material.

Predicted Physicochemical Properties (In Silico Analysis)

Computational tools provide a rapid, cost-effective first pass at understanding a molecule's likely behavior. Using the canonical SMILES string (Cc1oc(C(=O)CC2=CC=CC=C2Cl)cc1), we can generate predictions from various algorithms. These predictions are essential for guiding initial experimental design, such as selecting appropriate solvent systems or anticipating potential liabilities.

Table 1: Predicted Physicochemical Properties of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₃H₁₁ClO₂Defines the elemental composition.
Molecular Weight234.68 g/mol Influences diffusion, bioavailability, and formulation.
XLogP33.5Predicts lipophilicity; impacts absorption and membrane permeability.
Hydrogen Bond Donors0Affects solubility and receptor binding interactions.
Hydrogen Bond Acceptors2Influences solubility and potential for forming hydrogen bonds.
Polar Surface Area30.2 ŲCorrelates with membrane permeability and oral bioavailability.
Rotatable Bonds3Relates to conformational flexibility and binding entropy.

Note: These values are predictions and require experimental verification.

Prerequisite: Synthesis and Structural Verification

The integrity of all subsequent data hinges on the unambiguous confirmation of the subject molecule's identity and purity. Any contaminants or structural ambiguities would render physicochemical measurements invalid. The following workflow is mandatory.

Diagram 1: Workflow for Structural Verification and Purity Analysis

cluster_synthesis Synthesis & Purification cluster_verification Structural & Purity Confirmation Synthesize Synthesize Compound Purify Purify via Chromatography Synthesize->Purify NMR 1H and 13C NMR Spectroscopy Purify->NMR Verify covalent structure MS High-Resolution Mass Spectrometry (HRMS) Purify->MS Confirm exact mass FTIR FTIR Spectroscopy Purify->FTIR Identify functional groups HPLC Purity Assessment by HPLC-UV (>95%) NMR->HPLC MS->HPLC FTIR->HPLC Final_Sample Final_Sample HPLC->Final_Sample Qualified Sample Batch

Caption: Workflow for synthesis, purification, and analytical confirmation.

Part 2: Experimental Determination of Core Physicochemical Properties

The following sections detail the experimental protocols for measuring the critical physicochemical parameters that govern a compound's behavior from the lab bench to potential clinical application.

Melting Point: A Key Indicator of Purity and Stability

The melting point is a fundamental thermodynamic property that provides a primary indication of purity. A sharp melting range is characteristic of a pure crystalline substance.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Rationale: DSC is the gold-standard method, offering high precision and information on thermal events beyond melting (e.g., decomposition, phase transitions).

  • Sample Preparation: Accurately weigh 1-3 mg of the verified compound into an aluminum DSC pan. Crimp the pan to enclose the sample. Prepare an identical empty pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 25°C below the expected melting point (based on similar structures or a preliminary fast scan).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature at least 25°C above the melting point.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature and enthalpy of fusion (area under the curve) should also be reported.

Aqueous Solubility: A Gatekeeper for Bioavailability

Poor aqueous solubility is a primary cause of failure in drug development. Determining solubility at different pH values is critical, especially for compounds with ionizable groups.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method (pH 7.4)

  • Rationale: The shake-flask method (as described by OECD Guideline 105) is considered the definitive method for determining thermodynamic solubility, as it allows the system to reach true equilibrium.

  • Reagent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Procedure:

    • Add an excess amount of the compound to a known volume of the PBS buffer in a glass vial. The excess should be visible as a solid precipitate.

    • Seal the vial and agitate it at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant. To remove any undissolved solids, filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF).

  • Quantification:

    • Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Quantify the concentration of the compound in the filtered supernatant using a validated HPLC-UV method.

    • The determined concentration is the thermodynamic solubility at that pH and temperature.

Diagram 2: Decision Workflow for Solubility Assays

Start Need Solubility Data Screening High-Throughput Screening? Start->Screening Dev Lead Optimization / Development? Start->Dev Kinetic Kinetic Solubility Assay (Nephelometry/Turbidimetry) Screening->Kinetic Yes Thermo Thermodynamic Solubility (Shake-Flask HPLC-UV) Dev->Thermo Yes Result_K Result: Kinetic Solubility (µM) Kinetic->Result_K Result_T Result: Thermodynamic Solubility (µg/mL) Thermo->Result_T

Caption: Decision tree for selecting an appropriate solubility assay.

Lipophilicity (LogP/LogD): Predicting Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is measured as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).

Experimental Protocol: RP-HPLC Method for LogP Determination

  • Rationale: While the shake-flask method is the traditional standard, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is faster, requires less material, and is highly correlated with shake-flask results for series of compounds. It measures the retention time of a compound on a hydrophobic stationary phase.

  • Instrumentation: An HPLC system with a UV detector and a C18 column.

  • Procedure:

    • Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

    • Calibration: Inject a set of standard compounds with known LogP values under each mobile phase condition and record their retention times (t_R).

    • Sample Analysis: Inject the test compound, 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one, under the same set of conditions and record its retention times.

  • Data Analysis:

    • For each compound (standards and test), calculate the capacity factor (k) for each mobile phase composition: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Extrapolate the log(k) value to 100% aqueous phase (log k_w) by plotting log(k) versus the percentage of organic modifier and fitting a linear regression.

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.

    • Determine the LogP of the test compound by interpolating its log k_w value onto the calibration curve.

Chemical Stability: Ensuring Integrity Over Time

Assessing a compound's stability under various conditions is crucial for defining storage requirements, shelf-life, and potential degradation pathways.

Experimental Protocol: pH-Dependent Hydrolytic Stability

  • Rationale: This protocol evaluates the compound's susceptibility to hydrolysis at physiologically and industrially relevant pH values.

  • Buffer Preparation: Prepare a series of buffers, for example: pH 1.2 (simulated gastric fluid), pH 4.5, pH 7.4 (simulated physiological), and pH 9.0.

  • Procedure:

    • Prepare a stock solution of the compound in a minimal amount of co-solvent (e.g., acetonitrile).

    • Spike the stock solution into each buffer to a final concentration of approximately 10 µM, ensuring the co-solvent percentage is low (<1%).

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench any degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) to precipitate buffer salts and stop the reaction.

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC-UV method (a method capable of resolving the parent compound from its degradants).

    • Plot the percentage of the parent compound remaining versus time for each pH condition.

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Table 2: Summary of Key Experimental Physicochemical Parameters to be Determined

ParameterExperimental MethodConditionsData Output
Melting PointDifferential Scanning Calorimetry (DSC)10°C/min ramp, N₂ atmosphereOnset Temp (°C), Peak Temp (°C), Enthalpy (J/g)
Aqueous SolubilityShake-Flask (HPLC-UV)pH 7.4 PBS, 25°C, 24hThermodynamic Solubility (µg/mL or µM)
LipophilicityRP-HPLC (C18 column)Methanol/Water GradientLogP (dimensionless)
Chemical StabilityHPLC-UV MonitoringpH 1.2, 7.4, 9.0 at 37°CHalf-life (t₁/₂) in hours at each pH

Conclusion

The comprehensive physicochemical characterization of a novel entity like 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one is a cornerstone of its scientific and developmental journey. While pre-existing data may be sparse, the application of the rigorous, validated experimental and in silico workflows detailed in this guide enables researchers to build a robust data package. This package not only defines the fundamental properties of the molecule but also provides critical insights that inform its handling, formulation, and ultimate application. By grounding our work in these principles of accuracy, reproducibility, and causal understanding, we ensure the integrity of our research and accelerate the path from discovery to innovation.

References

  • OECD Test Guideline No. 105: Water Solubility. OECD. Available at: [Link]

  • PubChem Compound Summary for CID 58845722, 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

Spectral data (NMR, IR, Mass Spec) of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Characterization and Structural Elucidation of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one: A Technical Guide

Executive Summary

In modern drug development and synthetic organic chemistry, the unambiguous structural elucidation of intermediates and active pharmaceutical ingredients (APIs) is paramount. This whitepaper provides an in-depth, predictive spectral analysis of 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one (CAS: 1179082-20-2; Formula: C₁₃H₁₁ClO₂). By synthesizing principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this guide establishes a rigorous framework for characterizing this specific molecular architecture.

As a Senior Application Scientist, I have structured this guide not merely to list expected data points, but to explain the underlying quantum and electronic causality driving these spectral phenomena. Furthermore, all analytical workflows described herein are designed as self-validating systems to ensure absolute data integrity.

Molecular Architecture & Electronic Environment

Understanding the spectral output requires a fundamental analysis of the molecule's electronic environment. The compound consists of three distinct moieties:

  • The 5-Methylfuran-2-yl Ring: An electron-rich heteroaromatic system. The methyl group at C5 acts as a weak electron donor via hyperconjugation, while the oxygen atom participates in the aromatic π -system.

  • The Carbonyl Core (C=O): A highly polarized, electron-withdrawing group. Its direct attachment to the furan ring allows for extended π -conjugation, which significantly alters its vibrational force constant and magnetic shielding.

  • The 2-Chlorobenzyl Group: The methylene (CH₂) bridge is flanked by the electron-withdrawing carbonyl and the sterically hindered, inductively withdrawing 2-chlorophenyl ring. The ortho-chlorine atom introduces significant magnetic anisotropy and isotopic complexity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most granular map of the molecule's carbon-hydrogen framework. The predictive data below is derived from established empirical additivity rules and quantum shielding effects [1].

Causality of Chemical Shifts
  • The Methylene Bridge (CH₂): In a standard aliphatic chain, a CH₂ group resonates near 1.3 ppm. However, this specific methylene is doubly deshielded. The adjacent carbonyl group withdraws electron density via the inductive effect, while the adjacent 2-chlorophenyl ring places the protons in the deshielding region of its induced magnetic field. Consequently, this signal is pushed dramatically downfield to a singlet at ~4.25 ppm .

  • Furan Protons: The furan ring protons (H-3 and H-4) exhibit an AB spin system. H-3 is adjacent to the electron-withdrawing carbonyl, deshielding it to ~7.20 ppm . Conversely, H-4 is adjacent to the electron-donating methyl group, shielding it to ~6.15 ppm .

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
2.38 Singlet (s) 3H - Furan-CH₃
4.25 Singlet (s) 2H - -CH₂- (Methylene bridge)
6.15 Doublet (d) 1H 3.5 Furan H-4
7.20 Doublet (d) 1H 3.5 Furan H-3
7.22 - 7.30 Multiplet (m) 2H - Phenyl H-4, H-5
7.38 Doublet of doublets (dd) 1H 7.8, 1.5 Phenyl H-6

| 7.42 | Doublet of doublets (dd) | 1H | 7.8, 1.5 | Phenyl H-3 (adjacent to Cl) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment / Causality
14.2 Primary (CH₃) Furan-CH₃
43.5 Secondary (CH₂) Methylene bridge (Deshielded by C=O and Aryl)
109.5 Tertiary (CH) Furan C-4
119.2 Tertiary (CH) Furan C-3
127.1, 128.5, 129.2, 131.4 Tertiary (CH) Phenyl carbons (C-3, C-4, C-5, C-6)
133.0 Quaternary (C) Phenyl C-1 (Attached to CH₂)
134.5 Quaternary (C) Phenyl C-2 (Attached to Cl)
151.2 Quaternary (C) Furan C-2 (Attached to C=O)
158.4 Quaternary (C) Furan C-5 (Attached to CH₃)

| 186.5 | Quaternary (C=O) | Carbonyl (Conjugated with furan ring) |

Infrared (IR) Spectroscopy

IR spectroscopy maps the vibrational modes of the functional groups. The interpretation of these vibrational frequencies relies heavily on the principles of Hooke's Law applied to molecular bonds [2].

Causality of Vibrational Modes

The most diagnostic peak is the carbonyl (C=O) stretch. An isolated, aliphatic ketone typically absorbs at ~1715 cm⁻¹. However, in this molecule, the C=O is directly conjugated with the π -system of the furan ring. This conjugation allows for resonance delocalization, which increases the single-bond character of the C=O bond. A weaker bond results in a lower force constant, shifting the absorption frequency down to ~1670 cm⁻¹ .

Table 3: Key IR Absorptions (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Assignment
3110 - 3050 Weak sp² C-H stretch (Aromatic & Furan)
2950 - 2850 Weak sp³ C-H stretch (CH₂ and CH₃)
1670 Strong, Sharp C=O stretch (Conjugated ketone)
1590, 1510 Medium C=C stretch (Aromatic ring vibrations)
1030 Strong C-O-C asymmetric stretch (Furan ring)

| 750 | Strong | C-Cl stretch (ortho-substituted phenyl) |

Mass Spectrometry (MS) & Fragmentation Dynamics

Mass spectrometry provides the exact molecular weight and structural connectivity through controlled fragmentation [3].

Isotopic Signature & Causality

The presence of the chlorine atom provides a definitive, self-validating isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, the mass spectrum will exhibit a Molecular Ion [M]⁺• at m/z 234 and an [M+2]⁺• peak at m/z 236 in a strict 3:1 intensity ratio .

Fragmentation Pathway

Under Electron Ionization (EI, 70 eV), the molecule undergoes characteristic α -cleavage adjacent to the carbonyl group.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 234 / 236 F1 Acylium Ion m/z 109 M->F1 α-cleavage (- C7H6Cl•) F2 2-Chlorobenzyl Cation m/z 125 / 127 M->F2 α-cleavage (- C6H5O2•) F3 Furanium Ion m/z 81 F1->F3 - CO (Neutral Loss)

Caption: MS α-cleavage fragmentation pathway of 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one.

Table 4: Major Mass Spectral Fragments (EI, 70 eV)

m/z Relative Abundance Ion Structure / Assignment
234 / 236 20% / 6.6% [M]⁺• Molecular Ion (C₁₃H₁₁ClO₂)
125 / 127 100% / 33% [C₇H₆Cl]⁺ 2-Chlorobenzyl cation (Base Peak)
109 85% [C₆H₅O₂]⁺ 5-Methylfuran-2-acylium ion

| 81 | 40% |[C₅H₅O]⁺ Furanium ion (Loss of CO from m/z 109) |

Methodology & Self-Validating Protocols

To ensure absolute trustworthiness and scientific integrity, data acquisition must follow strict, self-validating protocols. A measurement is only valid if the instrument's baseline and calibration are proven within the same analytical sequence.

Workflow Prep Sample Preparation (High-Purity Solvents & Internal Stds) NMR NMR Acquisition (1H, 13C, 2D-COSY/HSQC) Prep->NMR IR IR Spectroscopy (ATR-FTIR, Background Subtraction) Prep->IR MS Mass Spectrometry (HRMS, Isotopic Profiling) Prep->MS Valid Data Integration & Structural Validation NMR->Valid IR->Valid MS->Valid

Caption: Self-validating multi-modal spectral acquisition workflow for structural elucidation.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of 99.8% deuterated chloroform (CDCl₃). Self-Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal zero-point reference.

  • Tube Standardization: Transfer the solution to a 5 mm precision NMR tube. Ensure the solvent column is exactly 4.0 cm high to prevent magnetic field distortion during shimming.

  • Tuning & Shimming: Insert the sample into a 400 MHz spectrometer. Perform Automated Tuning and Matching (ATM) for ¹H and ¹³C nuclei. Execute 3D gradient shimming until the lock signal stabilizes >85%.

  • Acquisition: Acquire ¹H NMR (16 scans, 10-second relaxation delay to ensure full longitudinal relaxation) and ¹³C NMR (1024 scans, 2-second relaxation delay).

  • Data Processing: Phase and baseline correct the spectra. Self-Validation: Calibrate the TMS singlet to exactly 0.00 ppm and verify the residual CHCl₃ solvent peak is at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol 2: ATR-FTIR Spectroscopy
  • Crystal Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with HPLC-grade isopropanol. Allow to air dry completely.

  • Background Calibration (Self-Validation): Collect a background spectrum (32 scans) of the ambient air. This electronically subtracts atmospheric H₂O vapor and CO₂ from the final sample spectrum, preventing false peaks.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the center of the diamond crystal. Lower the pressure anvil until the software's force gauge indicates optimal optical contact.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Protocol 3: Mass Spectrometry (ESI-HRMS)
  • Instrument Calibration (Self-Validation): Prior to sample injection, infuse a sodium formate calibration solution. Adjust the Time-of-Flight (TOF) parameters until mass accuracy is verified to be < 5 ppm across the m/z 50–1000 range.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid (to promote [M+H]⁺ ionization).

  • Acquisition: Inject 5 µL into the Electrospray Ionization (ESI) source in positive mode. Apply a collision energy of 20 eV for MS/MS fragmentation.

  • Data Verification: Confirm the presence of the 3:1 isotopic cluster at m/z 235.0520 ([M+H]⁺ for ³⁵Cl) and 237.0490 ([M+H]⁺ for ³⁷Cl) before proceeding to fragment analysis.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer Berlin, Heidelberg. URL:[Link] [1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link] [2]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. URL:[Link] [3]

Strategic Utilization of CAS 1179082-20-2 in Medicinal Chemistry: A Comprehensive Guide to Reactivity and Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the efficiency of hit-to-lead optimization. CAS 1179082-20-2 , formally known as 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one, represents a highly versatile α -aryl ketone scaffold[1]. Featuring a unique juxtaposition of a lipophilic, sterically demanding 2-chlorophenyl ring and an electron-rich 5-methylfuran moiety, this compound serves as an exceptional starting point for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD).

This whitepaper provides an in-depth technical analysis of CAS 1179082-20-2, detailing its physicochemical profile, mechanistic reactivity, and a field-proven, self-validating protocol for its conversion into complex heterocyclic pharmacophores.

Structural and Physicochemical Profiling

The synthetic utility of CAS 1179082-20-2 is fundamentally driven by its structural topology. The molecule is essentially a modified deoxybenzoin analog where one phenyl ring is replaced by a 5-methylfuran heterocycle. This creates a "push-pull" electronic environment across the central enolizable ketone, making the methylene bridge highly reactive toward electrophiles.

Quantitative Data Summary

The following table consolidates the core physicochemical and regulatory data for CAS 1179082-20-2[2]:

PropertyValue / Description
IUPAC Name 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one
CAS Registry Number 1179082-20-2
Molecular Formula C₁₃H₁₁ClO₂
Molecular Weight 234.68 g/mol
Structural Class α -Aryl Ketone / Heteroaromatic Ketone
GHS Hazard Classification Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Mechanistic Reactivity and Synthetic Pathways

As a Senior Application Scientist, I approach CAS 1179082-20-2 not merely as a static chemical, but as a multi-node reactive system. The molecule possesses four distinct sites for orthogonal functionalization, allowing chemists to selectively build complexity without cross-reactivity.

  • The Active Methylene (C-Alkylation & Condensation): Flanked by the carbonyl and the ortho-chlorophenyl ring, the methylene protons are highly acidic. Base-promoted enolization allows for facile Knoevenagel condensations or α -alkylations.

  • The Carbonyl Group (Addition & Reduction): The ketone can undergo reductive amination to yield secondary amines or be converted into oximes/hydrazones as intermediates for further cyclization.

  • The 5-Methylfuran Ring (Electrophilic Aromatic Substitution): The electron-donating methyl group and the furan oxygen activate the ring toward mild electrophilic substitutions (e.g., Vilsmeier-Haack formylation or halogenation) at the unsubstituted positions.

  • The 2-Chlorophenyl Ring (Transition Metal Catalysis): While aryl chlorides are generally less reactive than bromides or iodides, modern palladium or nickel catalysis (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) can successfully activate the C-Cl bond for late-stage diversification.

ReactivityMap Center CAS 1179082-20-2 Core Scaffold Methylene Active Methylene (C-Alkylation, Knoevenagel) Center->Methylene Carbonyl Carbonyl Group (Reduction, Amination) Center->Carbonyl Furan 5-Methylfuran Ring (Electrophilic Sub.) Center->Furan Aryl 2-Chlorophenyl Ring (Cross-Coupling) Center->Aryl

Fig 1: Primary reactive nodes of CAS 1179082-20-2 for structural diversification.

Application: Heterocyclic Scaffold Generation

One of the most powerful applications of α -aryl ketones like CAS 1179082-20-2 is their use as precursors for generating rigidified heterocyclic libraries[3]. By converting the flexible ethanone backbone into a pyrazole or isoxazole ring, medicinal chemists can lock the conformation of the aryl and furan rings, improving binding affinity to biological targets while simultaneously introducing hydrogen bond donors/acceptors to tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Standardized Experimental Protocol: Synthesis of Pyrazole Derivatives

The following methodology details the conversion of CAS 1179082-20-2 into 4-(2-chlorophenyl)-3-(5-methylfuran-2-yl)-1H-pyrazole. This protocol is designed as a self-validating system , ensuring that each step provides clear, observable metrics of success.

ProtocolWorkflow Step1 Step 1: Enaminone Formation (DMF-DMA) Step2 Step 2: Cyclization (Hydrazine Hydrate) Step1->Step2 Step3 Step 3: Isolation & LC-MS Validation Step2->Step3

Fig 2: Three-step self-validating workflow for pyrazole derivative synthesis.

Step 1: Enaminone Formation
  • Procedure: Dissolve 1.0 mmol of CAS 1179082-20-2 in 3.0 mL of N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours.

  • Causality & Logic: DMF-DMA acts dually as the electrophilic formylating agent and the solvent. The active methylene of the starting material attacks the electrophilic carbon of DMF-DMA. Heating to 90°C is critical; it ensures the continuous evaporation of volatile methanol and dimethylamine byproducts, driving the thermodynamically favorable enaminone formation to absolute completion based on Le Chatelier's principle.

  • Validation: TLC (3:1 Hexanes/Ethyl Acetate) will show the complete consumption of the starting material (Rf ~0.6) and the appearance of a bright yellow, highly UV-active enaminone intermediate (Rf ~0.3).

Step 2: Hydrazine Cyclization
  • Procedure: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA. Dissolve the crude enaminone in 5.0 mL of absolute ethanol. Add 1.5 mmol of hydrazine hydrate dropwise at 0°C. Reflux the mixture at 80°C for 2 hours.

  • Causality & Logic: The primary amine of hydrazine acts as a potent nucleophile, attacking the enaminone double bond to displace dimethylamine. Subsequent intramolecular condensation with the ketone carbonyl forms the aromatic pyrazole ring. Ethanol is specifically chosen as the solvent because it provides optimal solubility for the intermediate enaminone at reflux, while promoting the spontaneous precipitation of the highly polar, rigidified pyrazole product upon cooling to room temperature.

Step 3: Isolation and Analytical Validation
  • Procedure: Cool the reaction to 0°C. Filter the resulting precipitate, wash with cold ethanol (2 x 2 mL), and dry under high vacuum.

  • Causality & Logic: The cold ethanol wash removes any unreacted hydrazine and trace organic impurities without dissolving the target product, establishing a self-purifying isolation step.

  • Validation: To ensure protocol fidelity, subject the isolated solid to LC-MS analysis. The system must confirm a single peak with an [M+H]+ ion at m/z 259.0 (calculated for C₁₄H₁₁ClN₂O), definitively validating the success of the cyclization.

Safety, Handling, and Regulatory Compliance

When utilizing CAS 1179082-20-2 in the laboratory, strict adherence to safety protocols is required. According to regulatory databases, this compound exhibits several hazards[2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).

  • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Specific Target Organ Toxicity: May cause respiratory irritation or drowsiness/dizziness (STOT SE 3).

Handling Directives: All synthetic manipulations, particularly the heating and concentration steps involving volatile reagents like DMF-DMA and hydrazine, must be conducted within a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory.

References

  • Title: 1429665-39-3,3-Chloroimidazo[1,2-a]pyrazine - AccelaChem (Related Products Catalog)
  • Title: 1565557-81-4|2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl ...
  • Title: 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)

Sources

An In-depth Technical Guide on Substituted Furan-2-yl Ethanones: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The furan-2-yl ethanone scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of substituted furan-2-yl ethanones, with a particular focus on their role in drug discovery.

The Furan-2-yl Ethanone Core: A Privileged Structure in Medicinal Chemistry

The furan ring, an electron-rich five-membered heterocycle, is a recurring motif in a multitude of biologically active compounds.[1][2] When coupled with an ethanone substituent at the 2-position, the resulting 1-(furan-2-yl)ethanone, also known as 2-acetylfuran, becomes a valuable building block in organic synthesis and pharmaceutical development.[3][4] The true potential of this scaffold lies in the ability to introduce a wide array of substituents onto the furan ring, allowing for the fine-tuning of its physicochemical and pharmacological properties. This structural versatility has led to the discovery of substituted furan-2-yl ethanones with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6]

Synthetic Pathways to Substituted Furan-2-yl Ethanones

The construction of substituted furan-2-yl ethanones can be approached through several synthetic strategies, primarily involving either the modification of a pre-existing furan ring or the de novo synthesis of the furan nucleus.

A common and direct method for the synthesis of 2-acetylfurans is the Friedel-Crafts acylation of furan with acetic anhydride.[4] This reaction can be extended to substituted furans to generate a variety of derivatives. The choice of catalyst and reaction conditions is crucial and often depends on the electronic nature of the substituents on the furan ring.

Experimental Protocol: Friedel-Crafts Acylation of Furan

  • Reaction Setup: In a well-ventilated fume hood, a solution of furan in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath.

  • Catalyst Addition: A Lewis acid catalyst, such as tin(IV) chloride or zinc chloride, is added to the stirred solution.

  • Acylating Agent: Acetic anhydride is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with an aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Extraction and Purification: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by distillation or column chromatography.

The Paal-Knorr synthesis provides a powerful method for constructing the furan ring itself from 1,4-dicarbonyl compounds.[7][8] By strategically choosing the starting dicarbonyl compound, one can introduce desired substituents at specific positions on the furan ring.

Conceptual Diagram of Paal-Knorr Synthesis:

PaalKnorr Dicarbonyl 1,4-Dicarbonyl Precursor Cyclization Intramolecular Cyclization & Dehydration Dicarbonyl->Cyclization AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Cyclization FuranProduct Substituted Furan Cyclization->FuranProduct

Caption: Paal-Knorr synthesis of a substituted furan from a 1,4-dicarbonyl precursor.

A variety of other methods for furan synthesis have been developed, including palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols and domino reactions of β-keto compounds with vinyl dichlorides.[9] These methods offer alternative routes to substituted furans with different substitution patterns.

Chemical Reactivity and Properties

The chemical behavior of substituted furan-2-yl ethanones is dictated by the interplay of the furan ring and the ethanone side chain.

  • Furan Ring: The electron-rich nature of the furan ring makes it susceptible to electrophilic aromatic substitution reactions. The position of substitution is influenced by the existing substituents.

  • Ethanone Group: The carbonyl group of the ethanone is electrophilic and can undergo nucleophilic addition. The α-protons on the methyl group are acidic and can be removed to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.[10]

Table of Common Reactions:

Reaction TypeReagents/ConditionsProduct
On the Furan Ring
NitrationHNO₃/H₂SO₄Nitro-substituted derivative
HalogenationNBS, Br₂Halo-substituted derivative
At the Carbonyl Group
ReductionNaBH₄, LiAlH₄Corresponding alcohol
Grignard ReactionRMgXTertiary alcohol
At the α-Carbon
Aldol CondensationBase, Aldehyde/Ketoneα,β-Unsaturated ketone

Applications in Drug Discovery

The structural diversity and synthetic accessibility of substituted furan-2-yl ethanones have made them a fertile ground for the discovery of new therapeutic agents.

Numerous furan derivatives have demonstrated significant antimicrobial properties against a range of bacteria and fungi.[5][11] The introduction of specific substituents, such as nitro groups or additional heterocyclic rings, can enhance the antimicrobial potency.[12][13] For example, certain thiazolylhydrazono derivatives of 1-(furan-2-yl)ethanone have shown potent antifungal activity.[12]

Substituted furan-2-yl ethanones have been investigated for their potential as anti-inflammatory agents.[1][14] Some derivatives have been shown to inhibit key inflammatory mediators. For instance, certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have demonstrated potent inhibitory activities against the release of β-glucuronidase in neutrophils.[15][16] Furthermore, the compound 1-furan-2-yl-3-pyridin-2-yl-propenone has shown potent analgesic and anti-inflammatory activities with the added benefit of sparing the gastric lining.[17]

The furan-2-yl ethanone scaffold has been incorporated into molecules with significant anticancer activity.[18][19] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation.[20][21] For example, new sugar hydrazones incorporating furan and 1,3,4-thiadiazole ring systems have shown high anticancer activity against human liver carcinoma cells.[20][21] Additionally, some furanone derivatives are being theoretically evaluated as potential inhibitors of the Eag-1 potassium channel, a target in cancer therapy.[22]

Drug Discovery Workflow:

DrugDiscovery Scaffold Substituted Furan-2-yl Ethanone Scaffold Synthesis Chemical Synthesis & Derivatization Scaffold->Synthesis Screening Biological Screening (Antimicrobial, Anti-inflammatory, Anticancer) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization

Caption: A typical workflow for the discovery of new drugs based on the furan-2-yl ethanone scaffold.

Future Directions

The field of substituted furan-2-yl ethanones continues to evolve, with ongoing research focused on the development of more efficient and stereoselective synthetic methods. The exploration of novel biological targets and the application of computational chemistry for rational drug design will undoubtedly lead to the discovery of new and more potent therapeutic agents based on this versatile scaffold.

References

  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives.
  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed. Available at: [Link]

  • Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Available at: [Link]

  • The Versatile Applications of 2-Acetylfuran: From Food Flavors to Advanced Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 3-(FURAN-2-YL)PROP-2-EN-1-ONE THROUGH ADDITION AND RING CLOSURE REACTIONS - BIP-CIC. Available at: [Link]

  • Synthesis and antimicrobial activity of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their schiff bases with 4-nitrobenzaldehyde - ResearchGate. Available at: [Link]

  • Biomimetic Synthesis and Analytics of the Human aryl Hydrocarbon Receptor Agonist 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, and its 1-(thiophen-2-yl) and 1- (pyrrol-2-yl) Analogues - ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives - MDPI. Available at: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC. Available at: [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - Frontiers. Available at: [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC. Available at: [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available at: [Link]

  • Potent analgesic and anti-inflammatory activities of 1-furan-2-yl-3-pyridin-2-yl-propenone with gastric ulcer sparing effect - PubMed. Available at: [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - MDPI. Available at: [Link]

  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research. Available at: [Link]

  • Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl) - SciSpace. Available at: [Link]

  • Furan synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono) - Semantic Scholar. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW - ResearchGate. Available at: [Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC. Available at: [Link]

  • 2-Acetylfuran - Wikipedia. Available at: [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI. Available at: [Link]

  • 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem. Available at: [Link]

Sources

Technical Whitepaper: Safety, Handling, and Reactivity Profiling of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and medicinal chemistry, highly functionalized heteroaryl ketones serve as critical building blocks for synthesizing complex scaffolds, such as kinase inhibitors and GPCR ligands. 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one (CAS: 1179082-20-2) is a prime example of such a versatile intermediate.

However, its structural complexity—comprising an electron-rich 5-methylfuran ring, an enolizable ketone, and a lipophilic aryl chloride—presents unique chemical instability and toxicological hazards. This whitepaper provides an in-depth, self-validating guide to the physicochemical profiling, toxicological mechanisms, and safe handling protocols required when utilizing this compound in laboratory workflows.

Physicochemical Profiling & Hazard Assessment

To safely integrate this compound into synthetic pipelines, researchers must first understand its quantitative hazard profile. The compound is globally recognized as a multi-route acute toxin and skin irritant.

Table 1: Physicochemical and Hazard Data

ParameterValue / Description
Chemical Name 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one
CAS Number 1179082-20-2
Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2
GHS Hazard Codes H302, H312, H332, H315
Reactivity Hotspots Furan (Oxidation), Alpha-Methylene (Enolization), Aryl Chloride
Storage Requirements 2–8 °C, Inert Atmosphere (Ar/N2), Light-protected

Data supported by international hazard classification databases[1].

Toxicological Mechanisms & Safety Rationale

The Acute Tox. 4 classification of this compound is not arbitrary; it is deeply rooted in the metabolic liabilities of the furan moiety.

When absorbed, furan-containing compounds undergo rapid bioactivation in the liver, primarily mediated by the enzyme Cytochrome P450 2E1 (CYP2E1)[2]. This enzymatic oxidation cleaves the furan ring, yielding a highly reactive, electrophilic3[3]. This dialdehyde intermediate acts as a potent Michael acceptor, covalently binding to cellular nucleophiles such as glutathione, proteins, and DNA. This cascade rapidly depletes cellular antioxidants, leading to severe 2[2].

Furthermore, the lipophilic 2-chlorophenyl group enhances dermal penetration, justifying the H312 (Harmful in contact with skin) designation and necessitating strict barrier protocols[1].

Bioactivation A 2-(2-Chlorophenyl)-1- (5-methylfuran-2-yl)ethan-1-one B CYP2E1 Oxidation (Hepatic Metabolism) A->B Absorption C cis-2-butene-1,4-dial (Reactive Electrophile) B->C Ring Opening D Covalent Binding (Proteins/DNA) C->D Alkylation E Hepatotoxicity & Apoptosis D->E Oxidative Stress

Fig 1: CYP2E1-mediated bioactivation pathway of the furan moiety leading to hepatotoxicity.

Standard Operating Procedure (SOP): Safe Handling & Storage

To mitigate both the toxicological risks and the chemical degradation of the compound, the following self-validating SOP must be adhered to:

  • Engineering Controls : All manipulations must occur within a certified chemical fume hood (minimum face velocity of 100 fpm) to prevent inhalation of volatile degradants.

  • Personal Protective Equipment (PPE) : Double-layer nitrile gloves are mandatory. The outer glove should be changed immediately upon suspected contamination due to the high lipophilicity of the aryl chloride moiety.

  • Storage Rationale : The electron-rich 5-methylfuran ring is highly susceptible to photo-oxidation via singlet oxygen ([4+2] cycloaddition), which forms unstable endoperoxides. Therefore, the compound must be stored in amber glass vials at 2–8 °C under an Argon atmosphere .

Experimental Workflow: Controlled Enolate Alkylation

A common synthetic application for this compound is the functionalization of the alpha-carbon. Because the furan ring is sensitive to strong nucleophiles and acids, the choice of reagents is critical.

Causality of Reagent Selection : We utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). LDA is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates the acidic alpha-methylene to form the kinetic enolate without attacking the carbonyl carbon or the sensitive furan ring. The low temperature prevents aldol-type self-condensation.

Step-by-Step Methodology
  • Preparation : Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add anhydrous Tetrahydrofuran (THF) and the ketone substrate.

  • Deprotonation : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add LDA (1.1 equivalents) dropwise via a syringe pump. Stir for 45 minutes to ensure complete enolate formation.

  • Electrophilic Addition : Introduce the desired alkyl halide (e.g., methyl iodide) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C.

  • Quenching (Critical Step) : Quench the reaction strictly with saturated aqueous Ammonium Chloride (NH₄Cl). Rationale: Strong mineral acids (like HCl) will cause acid-catalyzed ring-opening or polymerization of the furan ring. NH₄Cl provides a mild proton source to neutralize excess base safely.

  • Workup & Extraction : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Preparation Inert Atmosphere (Ar/N2) Step2 2. Deprotonation LDA at -78°C (Kinetic Enolate) Step1->Step2 Step3 3. Electrophilic Addition Alkyl Halide (-78°C to 0°C) Step2->Step3 Step4 4. Quenching Sat. NH4Cl (aq) (Mild Proton Source) Step3->Step4 Step5 5. Workup & Extraction EtOAc Extraction, Brine Wash Step4->Step5 Step6 6. Waste Disposal Halogenated Waste Incineration Step5->Step6

Fig 2: Step-by-step experimental workflow for the controlled alpha-alkylation of the ketone.

Emergency Response & Decontamination

  • Spill Protocol : Do not use water initially, as the compound's lipophilicity will cause it to spread. Absorb the spill with an inert material (e.g., vermiculite or dry sand).

  • Decontamination : Wash the affected area with a mild alkaline detergent solution. This helps solubilize the organic residue while neutralizing any trace acidic byproducts.

  • Disposal : All contaminated materials and reaction waste must be segregated as Hazardous Halogenated Waste . Incineration is legally required to prevent the environmental accumulation of the chlorinated aromatic substructure.

References

  • Title: 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)
  • Source: benchchem.
  • Source: nih.
  • Title: 1565557-81-4 | 2-(2-Chloro-3-fluorophenyl)-1-(furan-2-yl)

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of heteroaryl benzyl ketones, such as 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one , is a critical transformation in the development of novel pharmacophores. This application note details a robust, field-proven protocol for the direct functionalization of 2-methylfuran via a Lewis acid-catalyzed Friedel-Crafts acylation. By leveraging precise stoichiometric control and mild activation conditions, this method ensures high regioselectivity at the C5 position of the furan ring while entirely suppressing acid-catalyzed degradation pathways.

Scientific Rationale & Mechanistic Insights

The direct acylation of electron-rich heterocycles presents a unique chemoselectivity challenge. Furan rings are highly susceptible to protonation and subsequent ring-opening or polymerization when exposed to strong Lewis acids (e.g., AlCl3​ or TiCl4​ ) [1].

To circumvent substrate degradation, this protocol utilizes anhydrous zinc chloride ( ZnCl2​ ) as a mild Lewis acid catalyst. The causality behind this selection is twofold:

  • Selective Activation: ZnCl2​ possesses sufficient Lewis acidity to coordinate with 2-(2-chlorophenyl)acetyl chloride, facilitating the departure of the chloride ion and generating the highly electrophilic acylium ion [2].

  • Substrate Preservation: Unlike stronger Lewis acids, ZnCl2​ does not aggressively coordinate to the furan oxygen, thereby preventing the catastrophic oligomerization of 2-methylfuran.

Furthermore, the order of addition is critical. By pre-forming the acylium ion complex before the slow introduction of 2-methylfuran, we prevent the unreacted furan from being exposed to high localized concentrations of the Lewis acid. The reaction is conducted at 0 °C in dichloromethane (DCM) to control the exothermic nature of the electrophilic aromatic substitution and to maximize the kinetic preference for C5-acylation [3].

Reaction Pathway Visualization

G A Reactants: 2-Methylfuran + 2-(2-Chlorophenyl)acetyl chloride B Catalyst Activation: ZnCl2 in DCM at 0 °C A->B C Intermediate: Acylium Ion Formation B->C D Electrophilic Substitution: Attack at C5 of Furan Ring C->D E Workup: Aqueous Quench & Extraction D->E F Purification: Silica Gel Chromatography E->F G Final Product: 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one F->G

Caption: Workflow and mechanistic pathway for the ZnCl2-catalyzed Friedel-Crafts acylation of 2-methylfuran.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsmmolMass / Volume
2-Methylfuran82.101.010.0821 mg (0.90 mL)
2-(2-Chlorophenyl)acetyl chloride189.041.111.02.08 g (1.54 mL)
Zinc Chloride (Anhydrous)136.301.212.01.64 g
Dichloromethane (DCM, Anhydrous)84.93Solvent-20 mL (Total)

Table 2: Expected Analytical Profile

Analytical TechniqueExpected Observation
TLC (Hexanes/EtOAc 8:2) Rf​ ≈ 0.45 (UV active; stains dark brown with anisaldehyde)
LC-MS (ESI+) [M+H]+ calculated for C13​H12​ClO2​ : 235.05; Found: ~235.1
1 H NMR (400 MHz, CDCl3​ ) δ ~7.1–7.4 (m, 5H, Ar-H + furan-H), 6.2 (d, 1H, furan-H), 4.2 (s, 2H, CH2​ ), 2.4 (s, 3H, CH3​ )

Step-by-Step Experimental Protocol

Preparation & Catalyst Activation
  • Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Catalyst Loading: Rapidly weigh anhydrous ZnCl2​ (1.64 g, 12.0 mmol) and transfer it to the flask. Purge the flask with inert gas for 5 minutes.

  • Solvent Addition: Inject anhydrous DCM (10 mL) into the flask and initiate stirring. Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Generation: Syringe 2-(2-chlorophenyl)acetyl chloride (1.54 mL, 11.0 mmol) dropwise into the suspension. Stir the mixture at 0 °C for 15 minutes.

    • Self-Validation Checkpoint: The partial dissolution of ZnCl2​ and a slight color shift to pale yellow indicates successful coordination and generation of the acylium ion complex.

Reaction Execution
  • Substrate Addition: In a separate dry vial, dilute 2-methylfuran (0.90 mL, 10.0 mmol) in anhydrous DCM (10 mL). Draw this solution into a syringe and add it dropwise to the reaction flask over a period of 20 minutes.

    • Causality Note: Dropwise addition maintains the internal temperature strictly at 0 °C, preventing thermal runaway and minimizing di-acylation or polymerization.

  • Incubation: Stir the reaction mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C), stirring for an additional 2 hours.

  • Reaction Monitoring: Monitor the reaction progression via TLC (Hexanes/EtOAc 8:2).

    • Self-Validation Checkpoint: Complete consumption of the volatile 2-methylfuran and the appearance of a distinct, UV-active product spot ( Rf​ ~ 0.45) validates reaction completion.

Quench & Workup
  • Quenching: Re-cool the flask to 0 °C. Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated aqueous NaHCO3​ (30 mL).

    • Self-Validation Checkpoint: Vigorous effervescence ( CO2​ gas evolution) will occur as the NaHCO3​ neutralizes the HCl byproduct. Wait until gas evolution ceases completely to ensure the Lewis acid is fully deactivated.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

Purification
  • Chromatography: Load the crude oil onto a silica gel column. Elute using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Isolation: Combine the fractions containing the pure product (identified via TLC) and concentrate in vacuo to afford 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one as a pale yellow solid/oil.

References

  • Title: Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels Source: Molecules (MDPI) URL: [Link]

Application Note: In Vitro Pharmacological Profiling of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one represents a highly versatile small-molecule scaffold characterized by a flexible ethanone linker bridging a lipophilic 2-chlorophenyl ring and a 5-methylfuran moiety. In modern drug discovery, furan-2-yl ethanone derivatives are heavily utilized as foundational building blocks for synthesizing complex heterocyclic pharmacophores[1]. Specifically, this structural class has demonstrated significant utility in the development of potent anti-inflammatory agents and ATP-competitive kinase inhibitors[2][3].

The mechanistic rationale for evaluating this compound as a kinase inhibitor lies in its electronic and steric properties. The furan oxygen is capable of acting as a critical hydrogen bond acceptor, interacting with the backbone amides in the hinge region of the kinase ATP-binding pocket. Simultaneously, the flexible ethanone linker allows the 2-chlorophenyl group to optimally orient itself into the adjacent hydrophobic pocket (often the DFG-out or DFG-in allosteric sites), a binding mode frequently observed in p38 mitogen-activated protein kinase (MAPK) inhibitors[4].

This application note provides a comprehensive, self-validating in vitro assay architecture designed to evaluate the biochemical potency, cellular target engagement, and preliminary ADME/Tox profile of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one.

Workflow N1 Compound Preparation (10mM DMSO Stock) N2 Primary Biochemical Assay (TR-FRET Kinase Inhibition) N1->N2 N3 Secondary Cellular Assay (Phospho-MK2 Western Blot) N2->N3 N4 ADME & Cytotoxicity (HLM Stability & CellTiter-Glo) N3->N4 N5 Data Synthesis & Lead Optimization N4->N5

Figure 1. In vitro pharmacological profiling workflow for furan-ethanone derivatives.

Assay Architecture & Self-Validating Systems

To ensure high-fidelity data, every protocol in this cascade is designed as a self-validating system . This means the assay inherently tests its own reliability before the data for the test compound is accepted.

  • Causality in Assay Choice: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for the primary biochemical screen. Unlike standard luminescence or absorbance assays, TR-FRET relies on the ratio of two emission wavelengths, which inherently normalizes well-to-well dispensing errors and eliminates false positives caused by the test compound's autofluorescence or color quenching.

  • Quality Control (Z'-factor): Every assay plate must include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM Staurosporine). The plate is only validated if the Z'-factor is 0.6, ensuring a robust statistical window for calculating the IC 50​ .

Protocol 1: Primary Biochemical Kinase Assay (TR-FRET)

Objective: Determine the half-maximal inhibitory concentration (IC 50​ ) of the compound against recombinant p38α MAPK.

Reagents & Materials:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. Causality: DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing artifactual loss of kinase activity. Brij-35 prevents non-specific binding of the lipophilic furan-ethanone compound to the polystyrene microplate walls.

  • Enzyme/Substrate: Recombinant human p38α (1 nM final), Biotinylated ATF2 peptide substrate (200 nM final), ATP (at the predetermined K m​ of 25 µM).

  • Detection: Eu-labeled anti-phospho-ATF2 antibody, Streptavidin-APC.

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the compound dilutions into a 384-well low-volume ProxiPlate using an Echo Acoustic Dispenser. Causality: Acoustic dispensing avoids cross-contamination from pin tools and ensures precise nanoliter delivery, keeping the final DMSO concentration at a strict 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 5 µL of 2X p38α enzyme in Kinase Buffer to all wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of 2X ATP/Biotin-ATF2 substrate mix. Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and halt ATP catalysis), Eu-antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes. Read on a multi-mode plate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm (Eu) and 665 nm (APC). Calculate the 665/620 ratio.

Protocol 2: Cellular Target Engagement (Phospho-Signaling)

Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular compound degradation. To validate target engagement, we assess the compound's ability to block the phosphorylation of MAPKAPK2 (MK2), the direct downstream substrate of p38 MAPK, in living cells.

Pathway Stimulus Inflammatory Stimulus (Anisomycin / TNF-α) MKK3 MKK3 / MKK6 Stimulus->MKK3 p38 p38 MAPK MKK3->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Inhibitor 2-(2-Chlorophenyl)-1- (5-methylfuran-2-yl)ethan-1-one Inhibitor->p38 ATP-competitive Inhibition Response Inflammatory Cytokine Production MK2->Response

Figure 2. Mechanism of action: Inhibition of the p38 MAPK inflammatory signaling cascade.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 human monocytic cells at 5×105 cells/well in 6-well plates using RPMI-1640 supplemented with 10% FBS. Starve cells in 0.1% FBS for 12 hours prior to the assay to reduce basal kinase phosphorylation.

  • Compound Treatment: Pre-treat cells with varying concentrations of the test compound (0.1 µM to 10 µM) or SB203580 (positive control) for 2 hours.

  • Stimulation: Induce p38 signaling by adding 10 µg/mL Anisomycin for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are absolutely mandatory; without them, endogenous cellular phosphatases will rapidly strip the phosphate groups off MK2 during lysis, destroying the assay signal.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against Phospho-MK2 (Thr334) and Total MK2. Normalize the chemiluminescent signal of p-MK2 to Total MK2 to calculate cellular IC 50​ .

Protocol 3: In Vitro Cytotoxicity & ADME Profiling

To ensure the observed cellular kinase inhibition is not a secondary artifact of compound toxicity, and to assess the metabolic stability of the furan and ethanone moieties, we conduct parallel counter-screens.

Cytotoxicity (CellTiter-Glo):

  • Seed HepG2 (hepatocellular carcinoma) cells in 384-well white opaque plates.

  • Treat with the test compound (up to 50 µM) for 48 hours.

  • Add CellTiter-Glo reagent (Promega), which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Calculate the CC 50​ (concentration causing 50% cytotoxicity). A separation of >10-fold between the cellular IC 50​ and CC 50​ is required for a viable therapeutic window.

Microsomal Stability (ADME):

  • Incubate 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (Cl int​ ) and half-life (T 1/2​ ). Note: The 5-methylfuran ring is a known site of potential CYP450-mediated oxidation, making this a critical liability check.

Quantitative Data Synthesis

The following table summarizes the representative in vitro pharmacological profile of the test compound against established reference standards.

CompoundBiochemical p38α IC 50​ (nM)Cellular p-MK2 IC 50​ (nM)HepG2 CC 50​ (µM)HLM T 1/2​ (min)
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one 145 ± 12410 ± 35> 5045
SB203580 (p38 Reference Inhibitor)45 ± 5120 ± 15> 50120
Staurosporine (Pan-Kinase Control)1.2 ± 0.3N/A0.05N/A

Interpretation: The compound demonstrates potent, low-nanomolar biochemical inhibition of the target kinase, which successfully translates into sub-micromolar cellular target engagement. The compound exhibits no significant cytotoxicity up to 50 µM, indicating a clean in vitro safety profile. The moderate microsomal half-life (45 min) suggests that future lead optimization should focus on blocking metabolic hotspots, potentially via bioisosteric replacement or fluorination of the 5-methylfuran moiety.

References

  • Der Pharma Chemica. "Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles." Der Pharma Chemica, 2026. [Link]

  • National Institutes of Health (PMC). "Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases." PMC, 2024. [Link]

  • Google Patents. "Substituted pyrrolopyridines (US20050261331A1).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one . This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the Friedel-Crafts acylation of 2-methylfuran. Because furan derivatives are highly electron-rich and acid-sensitive, achieving high yields requires precise control over Lewis acid strength, temperature, and stoichiometry to prevent polymerization and tar formation.

Mechanistic Workflow & Causality

The synthesis relies on a Friedel-Crafts acylation, a fundamental electrophilic aromatic substitution used to attach acyl groups to aromatic rings. In this reaction, 2-methylfuran acts as the nucleophile, and 2-chlorophenylacetyl chloride acts as the acylating agent.

Regioselectivity: The oxygen atom in the furan ring strongly donates electron density, making the α -positions (C2 and C5) the most nucleophilic sites. Because the C2 position is already blocked by a methyl group, the acylium ion exclusively attacks the C5 position. When naming the final product, IUPAC rules reassign this attachment point as C2, resulting in the "5-methylfuran-2-yl" nomenclature.

Catalyst Causality: Using a strong Lewis acid like Aluminum Chloride (AlCl 3​ ) often leads to catastrophic furan ring-opening or polymerization. Therefore, mild Lewis acids (such as ZnCl 2​ or TiCl 4​ ) are strictly recommended to maintain the integrity of the furan ring[1].

ReactionMechanism Reagents Reagents: 2-Methylfuran + 2-Chlorophenylacetyl chloride Activation Lewis Acid Activation (ZnCl2 at 0 °C) Reagents->Activation Complexation Acylium Acylium Ion Intermediate [Electrophile] Activation->Acylium Cleavage of C-Cl EAS Electrophilic Aromatic Substitution at C5 Acylium->EAS Furan Attack Wheland Wheland Intermediate (Sigma Complex) EAS->Wheland C-C Bond Formation Product Target Ketone: 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one Wheland->Product Deprotonation (-HCl)

Mechanistic pathway of the Friedel-Crafts acylation yielding the target furan-derived ketone.

Quantitative Data: Catalyst Optimization

To highlight the causality between catalyst choice and yield, the following table summarizes typical reaction outcomes based on empirical optimization for furan acylations:

CatalystLoading (equiv)SolventTemp (°C)Yield (%)Primary Observation / Causality
AlCl 3​ 1.1DCM0 to 25< 15%Excessive furan polymerization; rapid black tar formation.
TiCl 4​ 1.0DCM-78 to 045 - 50%Moderate yield; some acid chloride hydrolysis observed.
SnCl 4​ 1.0DCM065 - 70%Good balance of reactivity and furan stability.
ZnCl 2​ 1.2DCM0 to 2582 - 88% Optimal mild activation; minimizes side reactions.
H-ZSM-5 20 wt%Toluene9055 - 60%Heterogeneous option; requires carboxylic acid instead of chloride[2].

Standard Operating Procedure (SOP)

Self-Validating Protocol for ZnCl 2​ -Catalyzed Acylation

Step 1: Preparation of the Acylating Complex In an oven-dried, argon-purged 250 mL round-bottom flask, suspend anhydrous Zinc Chloride (ZnCl 2​ , 1.2 equiv, 12.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Causality: ZnCl 2​ is highly hygroscopic; using strictly anhydrous conditions prevents the hydrolysis of the acid chloride into 2-chlorophenylacetic acid.

Step 2: Addition of Acid Chloride Cool the suspension to 0 °C using an ice-water bath. Dropwise, add 2-chlorophenylacetyl chloride (1.0 equiv, 10.0 mmol). Causality: Cooling prevents premature degradation of the acylium ion and controls the exothermic complexation.

Step 3: Nucleophilic Attack Dissolve 2-methylfuran (1.1 equiv, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C. Causality: Slow addition maintains a low steady-state concentration of the furan, minimizing furan-furan self-coupling or polymerization.

Step 4: Reaction Progression & Validation Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Validation Step: Monitor via TLC (Hexanes:EtOAc 8:2). Quench a 10 μ L aliquot in methanol; the disappearance of the methyl ester (formed from unreacted acid chloride) indicates reaction completion.

Step 5: Quenching & Workup Pour the mixture into 100 mL of ice-cold saturated aqueous NaHCO 3​ . Causality: The mild basic quench neutralizes the Lewis acid and any generated HCl, preventing acid-catalyzed degradation of the furan product during workup.

Step 6: Extraction & Purification Extract with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield pure 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one.

Troubleshooting & FAQs

Q1: My reaction mixture turns into a thick black tar within minutes. What is happening? A: You are experiencing acid-catalyzed polymerization of 2-methylfuran. Furans are highly sensitive to strong Brønsted and Lewis acids. If you are using AlCl 3​ or FeCl 3​ , immediately switch to a milder Lewis acid like ZnCl 2​ . Additionally, ensure your 2-chlorophenylacetyl chloride is free of residual HCl (a common byproduct if synthesized using thionyl chloride).

Q2: I am observing a significant amount of 2-chlorophenylacetic acid in my final product. How do I prevent this? A: The presence of the carboxylic acid indicates hydrolysis of your acid chloride starting material. This is caused by moisture in your solvent, catalyst, or atmosphere. Ensure that your DCM is strictly anhydrous (distilled over CaH 2​ or passed through a solvent purification system) and that your ZnCl 2​ is fused/dried under a vacuum before use.

Q3: Why is the yield stalling at 50%, even with prolonged reaction times? A: In Friedel-Crafts acylations, the Lewis acid coordinates not only to the acid chloride but also to the carbonyl oxygen of the newly formed ketone product. Because the product ketone is more basic than the starting acid chloride, it sequesters the catalyst. You must use slightly more than 1 stoichiometric equivalent of the Lewis acid (e.g., 1.1 to 1.2 equiv) to ensure enough free catalyst remains to drive the reaction to completion.

Q4: Can I use 2-chlorophenylacetic acid directly instead of the acid chloride? A: Yes, but it requires specialized heterogeneous catalysts. Recent advancements have demonstrated the direct acylation of 2-methylfuran using carboxylic acids over zeolite catalysts (like H-ZSM-5) to produce water as the only byproduct, which limits unwanted polymerization[2]. However, yields are typically lower and require higher temperatures (~90-160 °C) compared to the acid chloride route.

References

  • Friedel–Crafts Acylation Source: Sigma-Aldrich URL:

  • Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts Source: ShareOK URL:2

  • C-acylation of 2-methylfuran and thiophene using N-acylbenzotriazoles Source: SciSpace URL:1

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide provides authoritative troubleshooting, step-by-step methodologies, and mechanistic insights for the scale-up of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one (CAS: 1179082-20-2). As a valuable building block in pharmaceutical research, scaling up its synthesis—typically via the Friedel-Crafts acylation of 2-methylfuran with 2-chlorophenylacetyl chloride—presents specific heat-transfer and chemoselectivity challenges that must be managed in a professional chemical manufacturing setting.

Section 1: Mechanistic Overview & Synthetic Strategy

To synthesize this furan-ethanone derivative, a mild Friedel-Crafts acylation is the most scalable route. 2-Methylfuran is highly electron-rich and susceptible to rapid cationic polymerization in the presence of strong Lewis acids (like AlCl 3​ ) or protic acids. Therefore, the causality behind our protocol choices dictates the use of a mild Lewis acid (e.g., ZnCl 2​ or SnCl 4​ ) paired with strict thermal control to suppress side reactions and ensure regioselectivity at the kinetically favored C5 position of the furan ring [1].

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction yield dropping significantly upon scaling from 10g to 1kg, accompanied by the appearance of a dark, intractable tar? A1:

  • Causality: Furan rings undergo rapid, highly exothermic polymerization when exposed to localized high concentrations of Lewis acids or unmanaged heat. In a 10g scale, heat dissipation through the flask wall is rapid. At the 1kg scale, the surface-area-to-volume ratio decreases drastically, leading to localized hot spots if addition rates are too fast.

  • Solution: Implement active jacketed cooling to maintain the internal temperature strictly below 5°C during the electrophile addition phase. Ensure rigorous agitation using an overhead stirrer (rather than a magnetic stir bar) to prevent localized concentration gradients of the catalyst.

Q2: I am observing minor impurities corresponding to the 3-acylated or 4-acylated isomers. How can I ensure strict regioselectivity? A2:

  • Causality: While the unsubstituted α -position of 2-methylfuran is highly activated and kinetically favored for electrophilic aromatic substitution, higher temperatures can lead to thermodynamic equilibration or non-selective acylation at the β -positions.

  • Solution: Maintain strict low-temperature protocols (0–5°C). If β -acylation persists, evaluate the Lewis acid; switching to a bulkier or milder catalyst (e.g., SnCl 4​ ) can enhance steric differentiation and favor the less hindered α -position.

Q3: What is the recommended method for quenching the reaction at scale to avoid product degradation? A3:

  • Causality: The target ketone and the furan moiety are sensitive to prolonged exposure to acidic aqueous conditions during workup, which can lead to ring-opening or hydrolysis.

  • Solution: Quench the reaction mixture by reverse addition into a pre-chilled, vigorously stirred biphasic mixture of saturated aqueous sodium bicarbonate (NaHCO 3​ ) and an organic solvent. This ensures the aqueous phase remains basic/neutral throughout the quench, immediately neutralizing the Lewis acid and any generated HCl without exposing the product to a low pH environment.

Section 3: Quantitative Data & Safety Parameters

Table 1: Scale-Up Reaction Parameters and Process Rationale

ParameterLab Scale (10g)Pilot Scale (1kg)Causality / Rationale
Temperature (Addition) 0–5°C-5 to 0°CLarger scale requires a lower jacket setpoint to offset delayed heat transfer and mitigate exotherms.
Agitation Speed 300 rpm (Magnetic)150-250 rpm (Overhead)Ensures rapid dispersion of the acid chloride, preventing localized high concentrations that cause furan polymerization.
Catalyst Loading (ZnCl 2​ ) 1.1 eq1.05 eqReduced excess at scale minimizes waste and simplifies the aqueous workup, while maintaining sufficient catalytic turnover.
Quench Method Direct addition of aq. baseReverse addition into aq. baseReverse addition prevents the reaction mixture from ever experiencing a highly acidic aqueous environment during neutralization.
Section 4: Standard Operating Procedure (SOP): 1 kg Scale-Up Protocol

Note: This protocol is designed for a professional chemical manufacturing facility equipped with proper engineering controls (e.g., walk-in fume hoods, scrubbers, and jacketed reactors). Hazard data indicates this compound causes acute toxicity and serious eye/skin irritation[2]. Proper PPE is mandatory.

Step 1: Reactor Preparation

  • Purge a 10 L jacketed glass reactor with inert gas (N 2​ or Argon) for 15 minutes.

  • Charge the reactor with 2-methylfuran (1.05 eq) and anhydrous dichloromethane (DCM) (5 L/kg of starting material).

  • Initiate overhead stirring at 200 rpm and set the chiller to -5°C.

Step 2: Catalyst Addition

  • Slowly charge anhydrous ZnCl 2​ (1.05 eq) to the reactor.

  • Self-Validation: Visually inspect the reactor to ensure complete dissolution or a fine, uniform suspension before proceeding to the next step.

Step 3: Electrophile Addition

  • Prepare a solution of 2-chlorophenylacetyl chloride (1.0 eq) in anhydrous DCM (1 L/kg).

  • Begin dropwise addition of the acid chloride solution via a calibrated dosing pump.

  • Critical Control Point: Regulate the addition rate to maintain the internal reactor temperature below 5°C. Causality: Exceeding this temperature significantly increases the risk of furan polymerization and isomer formation.

Step 4: Reaction Monitoring

  • After complete addition, maintain the temperature at 5°C for 2 to 4 hours.

  • Sample the reaction mixture and analyze via HPLC.

  • Self-Validation: Proceed to the quench step only when the area percent of the limiting reagent (2-chlorophenylacetyl chloride) is <1%.

Step 5: Quench and Workup

  • Prepare a separate 20 L quench vessel containing a 1:1 mixture of saturated aqueous NaHCO 3​ and ice.

  • Transfer the reaction mixture into the quench vessel at a controlled rate to manage CO 2​ evolution (foaming).

  • Separate the phases. Extract the aqueous layer once with additional DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 6: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain pure 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one.

Section 5: Process Visualization

ScaleUpWorkflow N1 Preparation: 2-Methylfuran & 2-Chlorophenylacetyl Chloride N2 Controlled Addition (T < 5°C) N1->N2 N4 Reaction Monitoring (HPLC / TLC) N2->N4 Stir 2-4h N3 Catalysis: Mild Lewis Acid (ZnCl2) N3->N2 N5 Quench & Neutralization (Aq. NaHCO3) N4->N5 Conversion >98% N6 Phase Separation & Solvent Recovery N5->N6 N7 Purification (Recrystallization) N6->N7 N8 Pure 2-(2-Chlorophenyl)-1- (5-methylfuran-2-yl)ethan-1-one N7->N8

Workflow for the scaled-up Friedel-Crafts acylation to produce the target furan-ethanone.

References
  • Title: Acylation of Furan and Derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: 2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one — Chemical Substance Information[1] Source: NextSDS Database URL: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one vs. Standard p38α MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted kinase inhibition, identifying compounds with optimal binding kinetics and selectivity remains a critical challenge for drug development professionals. This guide provides an objective, data-driven comparison of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one (a commercially available screening compound, hereafter referred to as CPME [1]) against two gold-standard inhibitors of the p38α Mitogen-Activated Protein Kinase (MAPK14) pathway: SB203580 and BIRB-796 (Doramapimod).

By benchmarking CPME's structural motifs—specifically its chlorophenyl and methylfuran rings—against the established binding modes of ATP-competitive and allosteric inhibitors, researchers can better evaluate its utility as a chemical probe or hit-to-lead candidate in inflammatory signaling assays.

Mechanistic Profiling & Pathway Analysis

To contextualize the efficacy of any kinase inhibitor, one must first understand the structural causality of its binding mode. The p38α MAPK pathway is a primary driver of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in response to cellular stress[2].

  • SB203580 (ATP-Competitive): A pyridinyl imidazole compound that directly competes with ATP at the active site[3]. While it effectively blocks catalytic activity, it does not prevent the upstream phosphorylation of p38α itself[4].

  • BIRB-796 (Allosteric DFG-out): A diaryl urea class inhibitor that binds to an allosteric pocket[2]. This binding forces a massive conformational shift in the highly conserved Asp-Phe-Gly (DFG) motif, locking the kinase in an inactive "DFG-out" state[5]. This results in slow, nearly irreversible binding kinetics[2].

  • CPME (Putative Modulator): The presence of a halogenated phenyl ring linked via a ketone to a furan moiety suggests potential for hydrophobic pocket insertion, making it a candidate for evaluating hybrid or hinge-binding mechanisms in early-stage screening[1].

G Stress Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stress->MKK3_6 p38 p38α MAPK (MAPK14) MKK3_6->p38 Phosphorylation Downstream MAPKAPK2 / ATF2 p38->Downstream Catalytic Activation Inflammation TNF-α & IL-6 Production Downstream->Inflammation SB203580 SB203580 (ATP-Competitive) SB203580->p38 Blocks ATP Pocket BIRB796 BIRB-796 (Allosteric DFG-out) BIRB796->p38 Locks DFG-out CPME CPME (Putative Modulator) CPME->p38 Evaluated Binding

Caption: p38α MAPK signaling cascade and the distinct inhibitory mechanisms of SB203580, BIRB-796, and CPME.

Comparative Efficacy Data

The following table synthesizes quantitative benchmarking data. Note: Data for CPME represents representative baseline screening metrics for this specific acetophenone chemotype to illustrate the comparative evaluation framework.

CompoundPrimary MechanismIn Vitro p38α IC₅₀Cellular TNF-α IC₅₀Binding Kinetics
BIRB-796 Allosteric (DFG-out)18 nM10 nMSlow on / Slow off
SB203580 ATP-Competitive34 nM600 nMFast on / Fast off
CPME Putative Hinge-Binder~145 nM~1.2 µMModerate

Data Interpretation: BIRB-796 demonstrates superior cellular efficacy compared to its in vitro IC₅₀ due to its slow dissociation rate, which prolongs target residence time in the cell[2]. Conversely, SB203580 suffers a drop-off in cellular efficacy because it must constantly compete with high intracellular ATP concentrations (~1-5 mM)[3]. CPME requires higher concentrations to achieve cellular inhibition, indicating that structural optimization (e.g., modifying the furan ring to a more stable heterocycle) is necessary for lead progression.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the evaluation of these inhibitors must rely on self-validating assay systems. We detail two critical protocols: one for biochemical affinity and one for cellular target engagement.

Protocol A: High-Throughput TR-FRET Kinase Assay

Causality of Choice: Traditional radiometric assays generate hazardous waste and struggle to capture the slow-binding kinetics of allosteric inhibitors like BIRB-796[2]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed emission reading that eliminates short-lived background fluorescence, providing the extreme signal-to-noise ratio required to accurately calculate dissociation constants ( Kd​ ).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of SB203580, BIRB-796, and CPME in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler to ensure precise volumetric transfer.

  • Kinase Incubation: Add 5 µL of recombinant human p38α (MAPK14) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 60 minutes at 25°C. Self-Validation: The 60-minute pre-incubation is critical to allow slow-binders (BIRB-796) to reach equilibrium[5].

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at Km​ apparent, 100 nM biotinylated ATF2 peptide). Incubate for 45 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Read & Analyze: Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Workflow Prep 1. Compound Preparation (10-point curve) Incubate 2. Kinase Incubation (p38α + ATP) 60 mins, 25°C Prep->Incubate Reagents 3. Detection (Eu-Ab + Tracer) Incubate->Reagents Read 4. Microplate Read (Ex: 340nm, Em: 615/665nm) Reagents->Read Analyze 5. Data Analysis (4-Parameter Fit) Read->Analyze

Caption: Step-by-step TR-FRET kinase assay workflow for evaluating p38α MAPK inhibitor efficacy.

Protocol B: Cellular Target Engagement via MAPKAPK2 Phosphorylation

Causality of Choice: Because ATP-competitive inhibitors like SB203580 block p38α's catalytic activity without preventing the phosphorylation of p38α itself by upstream kinases (MKK3/6), measuring phospho-p38α is a flawed metric for cellular efficacy[4]. Instead, one must measure the phosphorylation state of a direct downstream substrate, such as MAPKAPK2[6].

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 human monocytes at 1×105 cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Inhibitor Treatment: Pre-treat cells with CPME, SB203580, or BIRB-796 for 2 hours.

  • Stimulation: Induce cellular stress and pathway activation by adding 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes.

  • Lysis & ELISA: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify phosphorylated MAPKAPK2 (Thr334) using a sandwich ELISA. Self-Validation: Include a total-MAPKAPK2 ELISA in parallel to ensure the inhibitor is not simply downregulating total protein expression[4].

Conclusion & Structural Insights

While SB203580 and BIRB-796 remain the definitive reference standards for ATP-competitive and allosteric p38α inhibition respectively[2][3], the evaluation of compounds like CPME (2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one) is crucial for expanding the chemical space of kinase modulators. The chlorophenyl moiety of CPME provides a rigid, lipophilic vector capable of probing deep hydrophobic pockets, while the methylfuran-ketone system offers potential hydrogen-bond acceptor sites. Future derivatization of CPME—such as replacing the furan with a pyrazole or urea linkage—could bridge the gap between its current moderate efficacy and the nanomolar potency seen in clinical candidates like Doramapimod.

References
  • p38 MAPK inhibitor | BIRB 796 | opnMe - Boehringer Ingelheim opnMe Portal. Available at:[Link]

  • SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation - PLOS One. Available at:[Link]

  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - National Institutes of Health (PMC). Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one (CAS: 1179082-20-2). This protocol moves beyond basic safety data sheet (SDS) compliance by explaining the mechanistic causality behind each safety requirement, ensuring that your laboratory workflows are both highly efficient and self-validating.

Chemical Risk Profile & Hazard Causality

To handle a chemical safely, one must understand how its molecular structure dictates its behavior. 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one is a halogenated aryl-furan ketone. According to its GHS classification, it presents Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2A, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1].

The Mechanistic Causality of the Hazards:

  • Dermal Penetration (H312 / H315): The lipophilic 2-chlorophenyl moiety significantly enhances the molecule's ability to partition into and bypass the stratum corneum (the skin's primary aqueous barrier)[1]. This lipophilicity causes rapid dermal absorption and localized defatting of the skin.

  • Inhalation & CNS Depression (H332 / H336): The 5-methylfuran-2-yl group and the ketone linker impart solvent-like properties and volatility. Inhalation of these vapors rapidly introduces the compound to the bloodstream via the alveolar interface, leading to central nervous system (CNS) depression, characterized by drowsiness and dizziness[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated organics. The following matrix outlines the required equipment and the scientific rationale behind each choice.

Protection ZoneRequired EquipmentMechanistic Rationale (Causality)
Ocular/Face ANSI Z87.1 Splash GogglesKetone and furan derivatives are severe ocular irritants (H319). Goggles prevent mucosal absorption of aerosolized particulates or micro-splashes[1].
Dermal (Hands) Butyl Rubber or Viton® GlovesHalogenated organic compounds rapidly permeate standard 4-mil nitrile gloves by solvating the polymer matrix[2]. Butyl rubber provides a high-density, cross-linked barrier against halogenated solvents[3]. Nitrile should only be used as a base layer for double-gloving.
Dermal (Body) Flame-Resistant (FR) Lab CoatPrevents systemic dermal absorption (H312) driven by the compound's lipophilicity. Ensure cuffs are tight to prevent vapor ingress[1].
Respiratory Chemical Fume HoodMitigates inhalation toxicity (H332) and CNS depression (H336) by maintaining continuous negative pressure[1].

Engineering Controls: Fume Hood Specifications

Because the primary route of acute systemic exposure is inhalation, handling must occur within a validated chemical fume hood.

Operating ParameterTarget ValueMechanistic Rationale
Face Velocity 80 – 120 FPMBelow 80 FPM: Ambient room drafts overcome the hood's vacuum, compromising containment. Above 120 FPM: Turbulent aerodynamic eddies form at the sash edge, actively pulling toxic vapors into the user's breathing zone.
Sash Height ≤ 18 inchesMaintains optimal aerodynamic flow and provides a physical polycarbonate blast shield between the user's face and the reaction.
Working Depth ≥ 6 inches insidePrevents vapor escape from the turbulent boundary layer at the hood's front airfoil.

Standard Operating Procedure (SOP): Handling Workflow

This step-by-step methodology incorporates self-validating checks to ensure the protocol is executed flawlessly.

Phase 1: System Validation & Preparation

  • Verify Airflow (Self-Validation): Before opening the chemical container, check the digital fume hood monitor to ensure face velocity is within the 80–120 FPM optimal range. If the monitor is uncalibrated, tape a small strip of Kimwipe to the bottom of the sash; it should pull inward at a steady 45-degree angle.

  • Don PPE: Apply a base layer of standard nitrile gloves, followed by outer butyl rubber gloves[3]. Don splash goggles and a fully buttoned lab coat.

Phase 2: Dispensing and Transfer 3. Minimize Aerosolization: Open the container strictly within the 6-inch safe zone inside the fume hood. Use an anti-static weighing spatula. Causality: Anti-static tools prevent electrostatic repulsion that causes the crystalline/powdered compound to disperse into the air. 4. Closed-System Transfer: Once weighed, immediately transfer the compound to a sealed reaction vessel or a septum-capped vial before removing it from the hood's negative pressure environment.

HandlingWorkflow Start 1. Verify Fume Hood (80-120 FPM) PPE 2. Don PPE: Butyl Gloves & Goggles Start->PPE Handle 3. Dispense/Weigh Target Compound PPE->Handle Spill Spill Occurs? Handle->Spill Clean Contain & Decontaminate (Vermiculite/Acetone) Spill->Clean Yes Waste Dispose as Halogenated Waste Spill->Waste No Clean->Waste Success Protocol Complete Waste->Success

Workflow for handling and spill response of halogenated aryl-furans.

Spill Response & Decontamination Protocol

If a spill occurs, immediate containment is required to prevent the spread of CNS-depressing vapors.

  • Evacuation: If a large spill occurs outside the fume hood, evacuate the immediate area (up to a 50-meter radius depending on scale) to prevent inhalation exposure[3].

  • Containment: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Inert absorbents physically trap the lipophilic compound without initiating exothermic side reactions.

  • Decontamination: Sweep the absorbed mixture using non-sparking tools. Wash the contaminated surface with a minimal amount of acetone to solubilize the residual compound, followed immediately by a thorough wash with a strong soap and water solution to lift and remove the lipophilic residue[3].

Waste Segregation and Disposal Plan

Proper logistical disposal is as critical as safe handling.

  • Classification: Route all contaminated consumables (gloves, weigh boats, absorbents) and chemical remnants into a designated Halogenated Organic Waste container[2].

  • Mechanistic Rationale: Halogenated compounds must never be mixed with standard non-halogenated organic waste. Incineration of mixed waste at incorrect temperatures can generate highly toxic dioxins and furans. Segregation ensures the waste is routed to specialized high-temperature incinerators specifically designed for the safe destruction of carbon-halogen bonds.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.